molecular formula C11H14BrNO B11991186 N-(2-bromo-4-methylphenyl)-2-methylpropanamide

N-(2-bromo-4-methylphenyl)-2-methylpropanamide

Cat. No.: B11991186
M. Wt: 256.14 g/mol
InChI Key: DSZAOXJAEXKABT-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-methylpropanamide typically involves the reaction of 2-bromo-4-methylbenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(2-bromo-4-methylphenyl)-2-methylpropanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid group under strong oxidizing conditions.

    Reduction Reactions: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or primary amines in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of N-(2-hydroxy-4-methylphenyl)-2-methylpropanamide or N-(2-amino-4-methylphenyl)-2-methylpropanamide.

    Oxidation: Formation of 2-bromo-4-methylbenzoic acid.

    Reduction: Formation of N-(2-bromo-4-methylphenyl)-2-methylpropanamine.

Scientific Research Applications

Chemistry: N-(2-bromo-4-methylphenyl)-2-methylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

  • N-(2-iodo-4-methylphenyl)-2-methylpropanamide
  • N-(2-chloro-4-methylphenyl)-2-methylpropanamide
  • N-(2-fluoro-4-methylphenyl)-2-methylpropanamide

Comparison:

  • N-(2-iodo-4-methylphenyl)-2-methylpropanamide: The presence of an iodine atom instead of bromine may result in different reactivity and biological activity due to the larger atomic size and different electronegativity.
  • N-(2-chloro-4-methylphenyl)-2-methylpropanamide: The chlorine atom, being less reactive than bromine, may lead to slower reaction rates in substitution reactions.
  • **N-(2-fluoro

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H14BrNO/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12/h4-7H,1-3H3,(H,13,14)

InChI Key

DSZAOXJAEXKABT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)C)Br

Origin of Product

United States

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